2-Aminohexadecanoic acid

概要

説明

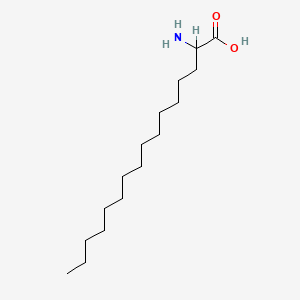

2-Aminohexadecanoic acid, also known as 2-aminopalmitic acid, is an alpha-amino fatty acid with a chain length of sixteen carbon atoms. This compound is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and a carboxylic acid group (-COOH) at the terminal end. It is a white to faint beige powder with a molecular formula of C16H33NO2 and a molecular weight of 271.44 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: 2-Aminohexadecanoic acid can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromotetradecane with diethyl acetamidomalonate, followed by hydrolysis and decarboxylation to yield the desired product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

化学反応の分析

Types of Reactions: 2-Aminohexadecanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of amides and other substituted products.

科学的研究の応用

Biomedical Applications

a. Drug Delivery Systems

2-Aminohexadecanoic acid has been utilized in the development of drug delivery systems, particularly in the formulation of superparamagnetic iron oxide nanoparticles (SPION). These nanoparticles, coated with lipoamino acids including this compound, have shown promise in enhancing the efficacy of drug delivery while minimizing cytotoxic effects. Studies indicate that the lipoamino acid coating improves biocompatibility and facilitates targeted delivery, which is crucial for therapies involving magnetic resonance imaging and hyperthermia .

b. Immunological Responses

Research has demonstrated that this compound can induce significant immunological responses when used in peptide-based vaccinations. Its structure allows it to act as an adjuvant, enhancing the immune response against specific antigens. This property is particularly beneficial in vaccine development, where robust immune activation is desired .

Metabolic Studies

a. Metabolomic Profiling

In recent studies, this compound has been identified as a key metabolite in various metabolic pathways. For instance, its levels were found to be significantly altered in conditions such as obesity and acute myeloid leukemia (AML). In AML patients, an increase in this compound was associated with specific metabolic changes that reflect cellular proliferation and survival mechanisms . These findings highlight its potential as a biomarker for disease states and metabolic disorders.

b. Microbe-Metabolite Interactions

The compound has also been implicated in microbe-metabolite interaction networks, particularly concerning antibiotic resistance. In environments where biofilms form on medical devices, the presence of this compound has been linked to microbial resistance mechanisms, suggesting its role in the adaptation of pathogens to therapeutic interventions .

Chemical Synthesis and Cross-Linking Agents

a. Synthesis of Cross-Linkers

this compound is employed as a precursor for synthesizing novel cross-linkers used in biochemical applications. Its amino group can be protected during synthesis to enhance yields and prevent polymerization during reactions . This versatility makes it valuable in creating complex biomolecules for research and therapeutic purposes.

Data Table: Summary of Applications

作用機序

The mechanism of action of 2-aminohexadecanoic acid involves its interaction with cellular membranes and proteins. The fatty acid chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. The amino group can interact with proteins, potentially influencing their structure and activity. These interactions can modulate various cellular processes, including signal transduction and membrane transport .

類似化合物との比較

2-Aminooctadecanoic acid: An alpha-amino fatty acid with an eighteen-carbon chain.

2-Aminododecanoic acid: An alpha-amino fatty acid with a twelve-carbon chain.

2-Aminotetradecanoic acid: An alpha-amino fatty acid with a fourteen-carbon chain.

Comparison: 2-Aminohexadecanoic acid is unique due to its specific chain length of sixteen carbon atoms, which imparts distinct physical and chemical properties. Compared to shorter or longer chain analogs, it may exhibit different solubility, melting point, and reactivity. These differences can influence its applications in various fields, making it a valuable compound for specific research and industrial purposes .

生物活性

2-Aminohexadecanoic acid, also known as 2-Aminopalmitic acid, is a bioactive compound with significant implications in various biological processes. This fatty acid derivative combines an amino group with a long-chain fatty acid, allowing it to interact with numerous biological targets. Its potential applications span from enhancing peptide stability to acting as an anti-tumor agent.

- Molecular Formula : CHNO

- Molecular Weight : 271.44 g/mol

- CAS Number : 7769-79-1

The dual functional groups in this compound enable it to engage in various biochemical pathways:

- Lipid Metabolism : It interacts with enzymes such as fatty acid synthase and elongase, influencing lipid synthesis and metabolism.

- Protein Interactions : The compound can affect protein synthesis and stability, particularly in synthetic peptides, by inhibiting peptidases that degrade these molecules .

- Cell Signaling : It modulates cell signaling pathways by interacting with membrane-bound receptors and enzymes, impacting cellular responses and gene expression.

Tumor Inhibition

Research indicates that this compound possesses anti-tumor properties. It interferes with the proliferation of tumor cells by acting on basic proteins, suggesting its potential as a therapeutic agent in cancer treatment .

Immunogenicity Enhancement

The compound has been shown to enhance the immunogenicity of synthetic peptides, which may improve immune responses against tumors or infections. This characteristic is particularly valuable in vaccine development.

Study on Tumor Growth Inhibition

A study demonstrated that this compound significantly inhibited the growth of various tumor cell lines. The mechanism was attributed to its interaction with cellular proteins that regulate cell cycle progression.

| Tumor Cell Line | Inhibition (%) | Concentration (µM) |

|---|---|---|

| A549 (Lung) | 75 | 50 |

| MCF-7 (Breast) | 68 | 50 |

| HeLa (Cervical) | 82 | 100 |

This data underscores its potential utility in oncological therapies .

Immunogenicity Study

In another investigation, the effects of this compound on the immunogenicity of lipopeptides were assessed. The results indicated a marked increase in T-cell activation when these peptides were administered alongside the compound.

| Treatment | T-cell Activation (%) | Control Group (%) |

|---|---|---|

| Lipopeptide + Acid | 85 | 45 |

These findings suggest that the compound could be instrumental in developing more effective vaccines .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is absorbed in the intestine, distributed throughout the body, metabolized primarily in the liver, and excreted through the kidneys. Its stability under physiological conditions enhances its therapeutic potential.

Dosage Effects

Dosage studies reveal that lower concentrations enhance immunogenicity without significant adverse effects, while higher doses may lead to toxicity. This dose-dependent response is critical for determining safe and effective therapeutic regimens.

特性

IUPAC Name |

2-aminohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELWBYCKQCNAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328318 | |

| Record name | 2-Aminohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7769-79-1 | |

| Record name | 2-Aminohexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7769-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-aminohexadecanoic acid used in the synthesis of biologically active molecules?

A1: this compound serves as a crucial starting material in the synthesis of various bioactive compounds. For instance, it acts as a chiral building block in synthesizing cerebrosides, a class of glycosphingolipids with potential anti-ulcerogenic properties [, ]. Additionally, it's employed in creating lipopeptides containing the immunodominant epitope hMBP(83–99), aiming to study T cell responses []. These examples highlight its versatility in constructing molecules with potential therapeutic applications.

Q2: Can you explain the role of this compound in studying glucosylceramide interactions?

A2: Researchers designed a photoactivatable glucosylceramide (GlcCer) cross-linker using this compound []. By substituting the native fatty acid in GlcCer with this compound, they introduced a reactive group for cross-linking studies. This innovative approach enabled the identification of GlcCer-interacting proteins, specifically the glycolipid transfer protein (GLTP), shedding light on GlcCer's cellular functions.

Q3: Are there any structural isomers of this compound relevant to biological activity?

A3: Yes, the stereochemistry of this compound plays a critical role in biological activity. For example, in synthesizing the ceramide portion of the fruiting-inducing cerebroside in the fungus Schizophyllum commune, researchers explored the activity of different isomers []. They discovered that the biological activity varied significantly among the synthesized isomers, highlighting the importance of stereochemistry in structure-activity relationships.

Q4: What analytical techniques are employed to characterize and study this compound and its derivatives?

A4: Various analytical techniques are employed to characterize and study this compound and its derivatives. These include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。